![molecular formula C40H47NO9S B1234415 Naphthoquinomycin B CAS No. 101190-61-8](/img/structure/B1234415.png)
Naphthoquinomycin B
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Overview
Description
Naphthoquinomycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Antileishmanial Activity
Naphthoquinones, including derivatives like Naphthoquinomycin B, have shown promise in the fight against Leishmania parasites. Pinto et al. (2014) explored the antileishmanial potential of 2-hydroxy-3-phenylsulfanylmethyl-[1,4]-naphthoquinones against Leishmania infantum, noting their effectiveness in inhibiting promastigotes and amastigotes in vitro (Pinto et al., 2014).
2. Anticancer Properties
Naphthoquinomycin B and its derivatives have been investigated for their anticancer properties. Yamashita et al. (2009) found that specific naphthoquinones derived from the medicinal plant Tabebuia avellanedae exhibited potent antiproliferative effects against human tumor cell lines (Yamashita et al., 2009).
3. Antibacterial and Antifungal Activities
Naphthoquinomycin B has been associated with antibacterial and antifungal activities. Research by Ali et al. (2011) indicated that naphthoquinones effectively inhibited growth of parasites and showed potential as antimicrobial agents (Ali et al., 2011). Additionally, Chung et al. (2009) demonstrated that naphthoquinones possess antibacterial activity, particularly against Staphylococcus aureus (Chung et al., 2009).
4. Antiparasitic Effects
Investigations into naphthoquinomycin B have revealed its potential as an antiparasitic agent. For example, Moore et al. (2016) discussed the use of naphthoquine, a derivative, in combination with artemisinin as a treatment for malaria, highlighting its efficacy and safety profile (Moore et al., 2016).
properties
CAS RN |
101190-61-8 |
---|---|
Product Name |
Naphthoquinomycin B |
Molecular Formula |
C40H47NO9S |
Molecular Weight |
717.9 g/mol |
IUPAC Name |
(7Z,12E,16E,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-31-methylsulfanyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone |
InChI |
InChI=1S/C40H47NO9S/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18- |
InChI Key |
POAHCCMNKFMDNG-HODGDDQQSA-N |
Isomeric SMILES |
CC1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\C(C(C(/C=C/C(C/C=C(/C(=O)CC1O)\C)O)C)O)C)/C)O)C)SC |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SC |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SC |
synonyms |
naphthoquinomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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